![molecular formula C9H7ClO B1428886 1-Chloro-2-ethynyl-4-methoxybenzene CAS No. 1343921-70-9](/img/structure/B1428886.png)
1-Chloro-2-ethynyl-4-methoxybenzene
Overview
Description
1-Chloro-2-ethynyl-4-methoxybenzene, also known as 4-chloro-2-ethynyl-m-anisole, is a chemical compound that is part of the benzene family. It is an aromatic compound and is used as an intermediate in organic synthesis. It is used to synthesize a range of compounds, including pharmaceuticals, dyes, and other compounds. In addition, it has been used in the synthesis of various biologically active compounds and as a starting material for the synthesis of heterocyclic compounds.
Scientific Research Applications
Electrochemical Reduction
McGuire et al. (2016) studied the electrochemical reduction of methoxychlor, a compound related to 1-Chloro-2-ethynyl-4-methoxybenzene, at carbon and silver cathodes. This research is significant for understanding the reduction behavior of similar methoxybenzene compounds in various chemical environments (McGuire & Peters, 2016).
Identification in Grains with Off-Odors
Seitz and Ram (2000) identified over 20 volatile methoxybenzene compounds in grains with off-odors, demonstrating the presence and effects of these compounds in agricultural products (Seitz & Ram, 2000).
Synthesis and Characterization
Moustafid et al. (1991) conducted research on the electrosynthesis and spectroscopic characterization of polymers derived from 1-methoxy-4-ethoxybenzene, indicating the potential for creating new materials from methoxybenzene derivatives (Moustafid et al., 1991).
Environmental Impact and Degradation
Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a compound structurally related to 1-Chloro-2-ethynyl-4-methoxybenzene, highlighting its environmental implications and degradation pathways (Peverly et al., 2014).
Reaction Kinetics
Wang et al. (2010) studied the synthesis and kinetics of reactions involving dichloro-methoxybenzenes, providing insights into the reaction behavior of similar methoxybenzene compounds (Wang et al., 2010).
Application in Polymer Synthesis
Khan et al. (2003) synthesized new acetylide-functionalized aromatic ligands, including derivatives of 4-methoxybenzene, for use in creating dinuclear platinum complexes. This study expands the scope of 1-Chloro-2-ethynyl-4-methoxybenzene in polymer and material science (Khan et al., 2003).
Catalytic Reduction Studies
Another study by McGuire et al. (2016) explored the catalytic reduction of methoxychlor, a related compound, providing further insights into the chemical behavior and potential applications of similar compounds in catalysis and environmental remediation (McGuire et al., 2016).
properties
IUPAC Name |
1-chloro-2-ethynyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFFXPYKZNSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethynyl-4-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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